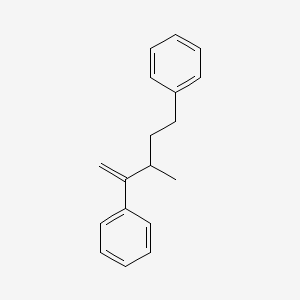![molecular formula C27H24O B14185859 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL CAS No. 918973-90-7](/img/structure/B14185859.png)
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is a complex organic compound that features a pyrene moiety linked to an octynyl group through a propynyl alcohol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential anticancer and antibacterial properties.
Industry: Utilized in the development of organic electronic materials and photonic devices.
Mécanisme D'action
The mechanism of action of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes, which is of interest in anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted prop-2-yn-1-ols
- But-3-yn-2-ols and but-3-yn-2-ones
Uniqueness
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is unique due to the presence of both a pyrene moiety and an octynyl group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .
Propriétés
Numéro CAS |
918973-90-7 |
|---|---|
Formule moléculaire |
C27H24O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3-(6-oct-1-ynylpyren-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C27H24O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-6,19H2,1H3 |
Clé InChI |
CMXFNLYWXCLXSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)


![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)





